molecular formula C7H7N3S B13091386 5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione CAS No. 4926-22-1

5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione

Cat. No.: B13091386
CAS No.: 4926-22-1
M. Wt: 165.22 g/mol
InChI Key: FEJYRDUSTRIFGY-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring structure consisting of a triazole ring and a pyridine ring, with a methyl group at the 5-position and a thione group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the mechanochemical method suggest potential for industrial applications. These methods offer advantages such as reduced reaction times and the elimination of hazardous catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thione group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazolopyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its thione group allows for versatile chemical modifications, making it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-5-3-2-4-6-8-9-7(11)10(5)6/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJYRDUSTRIFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NNC(=S)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390931
Record name 5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4926-22-1
Record name s-Triazolo[4, 5-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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